molecular formula C12H24ClNO2 B6272427 rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride CAS No. 2307777-43-9

rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride

Cat. No.: B6272427
CAS No.: 2307777-43-9
M. Wt: 249.78 g/mol
InChI Key: YDDXBXDYPGKHTP-RDTSDOJCSA-N
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Description

rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride is a synthetic organic compound It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.

    Introduction of Methyl Groups: Methyl groups are introduced at the 2 and 6 positions of the piperidine ring through alkylation reactions.

    Carboxylation: The carboxylate group is introduced at the 3 position using carboxylation reagents.

    tert-Butyl Protection: The tert-butyl group is added to protect the carboxylate group during subsequent reactions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to speed up the reactions.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate: The non-hydrochloride form of the compound.

    (2R,3R,6S)-2,6-Dimethylpiperidine-3-carboxylate: Without the tert-butyl group.

    Other Piperidine Derivatives: Such as piperidine-3-carboxylate derivatives with different substituents.

Uniqueness

rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both tert-butyl and hydrochloride groups

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2307777-43-9

Molecular Formula

C12H24ClNO2

Molecular Weight

249.78 g/mol

IUPAC Name

tert-butyl (2S,3S,6R)-2,6-dimethylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H23NO2.ClH/c1-8-6-7-10(9(2)13-8)11(14)15-12(3,4)5;/h8-10,13H,6-7H2,1-5H3;1H/t8-,9+,10+;/m1./s1

InChI Key

YDDXBXDYPGKHTP-RDTSDOJCSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](N1)C)C(=O)OC(C)(C)C.Cl

Canonical SMILES

CC1CCC(C(N1)C)C(=O)OC(C)(C)C.Cl

Purity

0

Origin of Product

United States

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